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molecular formula C9H16N2O4 B8735177 1-(1-Methyl-1-nitroethyl)-1-nitrocyclohexane CAS No. 1636-28-8

1-(1-Methyl-1-nitroethyl)-1-nitrocyclohexane

Cat. No. B8735177
M. Wt: 216.23 g/mol
InChI Key: QALATMOYKCXAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962053

Procedure details

Seigle and Hass, J. Org. Chem., 5, 100(1940), reported the reaction of the sodium salt of nitrocyclohexane with 2-bromo-2-nitropropane to give 1-(1-methyl-1-nitroethyl)-1-nitrocyclohexane. From the sodium salt of 2-nitropropane and 2-bromo-2-nitropropane they obtained 2,3-dimethyl-2,3-dinitrobutane. Other compounds prepared in like manner were 2,3-dimethyl-2,3-dinitropentane and 3,4-dimethyl-3,4-dinitrohexane. The method is limited to the preparation of α,β-dinitro compounds, and only low yields were reported.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([O-:4])=[O:3].Br[C:12]([N+:15]([O-:17])=[O:16])([CH3:14])[CH3:13]>>[CH3:13][C:12]([C:5]1([N+:2]([O-:4])=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)([N+:15]([O-:17])=[O:16])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)(C)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)([N+](=O)[O-])C1(CCCCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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